molecular formula C14H13N5O2 B8796256 1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B8796256
M. Wt: 283.29 g/mol
InChI Key: HJXOIRIPJDWFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound with the molecular formula C14H13N5O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted pyrimido[5,4-e][1,2,4]triazines .

Scientific Research Applications

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA synthesis by targeting DNA polymerase or other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern and the presence of both pyrimidine and triazine rings. This structural arrangement contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O2/c1-3-19-12-10(13(20)18(2)14(21)16-12)15-11(17-19)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

HJXOIRIPJDWFBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzaldehyde (55 μl, 0.54 mmol) is added to a solution of compound 3 (115 mg, 0.54 mmol) in glacial acetic acid (2 ml) and the mixture is stirred at 10° C. for 20 min. An aqueous solution of sodium nitrite (40 mg of NaNO2 in 100 μl of water) is then added and the mixture is stirred at 10° C. for a further 30 min. The mixture is poured onto ice water and the product is extracted with ethyl acetate (3×30 ml). The organic phases are dried (Na2SO4) and the solvent is distilled off in vacuo. The residue is purified by flash chromatography (7:3, toluene/ethyl acetate). 1-Ethyl-6-methyl-3-phenyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione (44 mg, 28.8%) and 1-ethyl-4-oxy-3-phenyl-6-propyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione (41 mg, 32%) are obtained.
Quantity
55 μL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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